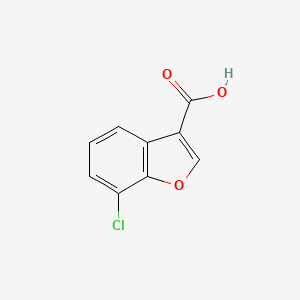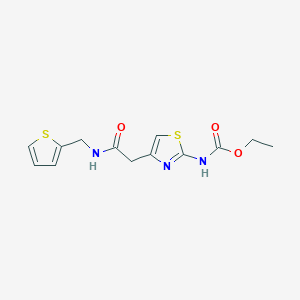
2-Methoxy-7-methyl-quinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-7-methyl-quinoline-3-carbaldehyde is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 . It is used for research purposes .
Synthesis Analysis
The synthesis of quinoline derivatives, including 2-Methoxy-7-methyl-quinoline-3-carbaldehyde, has been a subject of interest in recent years . Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield have been employed . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis
The molecular structure of 2-Methoxy-7-methyl-quinoline-3-carbaldehyde consists of a quinoline core with a methoxy group at the 2nd position and a methyl group at the 7th position . The carbaldehyde group is attached at the 3rd position .Physical And Chemical Properties Analysis
2-Methoxy-7-methyl-quinoline-3-carbaldehyde has a molecular weight of 201.22 and a molecular formula of C12H11NO2 . Further physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Antibacterial and Antioxidant Activities
Quinoline derivatives, including 2-Methoxy-7-methyl-quinoline-3-carbaldehyde, have been studied for their potential antibacterial and antioxidant properties. Research indicates that quinoline compounds can act against both Gram-positive and Gram-negative bacterial strains, suggesting broad-spectrum bactericidal activity . Additionally, these compounds have shown radical scavenging activity, which is a measure of antioxidant capability. The binding affinities of these compounds against bacterial enzymes like E. coli DNA gyrase B have been evaluated through molecular docking studies, indicating their potential as antibacterial agents .
Pharmacological Applications
In pharmacology, 2-Methoxy-7-methyl-quinoline-3-carbaldehyde has been identified as a scaffold for drug discovery due to its structural significance in medicinal chemistry. It serves as a core structure for synthesizing various biologically active compounds, including potential inhibitors for enzymes like acetylcholinesterase (AChE) and matrix metalloproteinases (MMPs), which are targets for conditions like Alzheimer’s disease and cancer .
Organic Synthesis
This compound is utilized in organic synthesis, particularly in the construction of complex quinoline scaffolds. It can undergo reactions such as the Vilsmeier–Haack reaction to introduce various functional groups, which are essential for creating diverse organic molecules with potential biological activities .
Medicinal Chemistry
In medicinal chemistry, 2-Methoxy-7-methyl-quinoline-3-carbaldehyde plays a role in the synthesis of heterocyclic compounds. These compounds are crucial for developing new drugs with pharmacological activities. The compound’s ability to interact with different substituents makes it a versatile intermediate in the synthesis of various therapeutic agents .
Industrial Applications
While specific industrial applications of 2-Methoxy-7-methyl-quinoline-3-carbaldehyde are not extensively documented, its role in the synthesis of complex organic molecules suggests its use in the chemical industry, particularly for research and development in pharmaceuticals and materials science .
Environmental Applications
Quinoline derivatives are being explored for environmental applications, such as the development of fluorescent sensors for the detection of heavy metals like mercury in natural water. The compound’s ability to form complexes with metal ions can be harnessed to create sensitive and selective detection systems for environmental monitoring .
Biochemical Research
In biochemical research, 2-Methoxy-7-methyl-quinoline-3-carbaldehyde is used for proteomics studies. Its interactions with proteins and other biomolecules can be studied to understand the biochemical pathways and mechanisms underlying various diseases, which is fundamental for the development of new diagnostic and therapeutic strategies .
Safety and Hazards
While specific safety and hazard information for 2-Methoxy-7-methyl-quinoline-3-carbaldehyde is not available in the search results, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit various biological activities such as antimalarial, antibacterial, and anticancer . Therefore, it’s plausible that this compound may interact with a range of biological targets.
Mode of Action
Some quinoline derivatives have been found to interact with dna mainly through intercalation . This interaction can lead to changes in DNA structure and function, potentially affecting the transcription and replication processes .
Biochemical Pathways
Given the potential dna intercalation activity, it’s likely that this compound could influence pathways related to dna replication, transcription, and repair .
Result of Action
Some quinoline derivatives have been found to induce apoptosis and cause cell arrest in certain cell lines . These effects could potentially be attributed to the compound’s interaction with DNA .
properties
IUPAC Name |
2-methoxy-7-methylquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-3-4-9-6-10(7-14)12(15-2)13-11(9)5-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIQZUVODDEHLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-7-methylquinoline-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

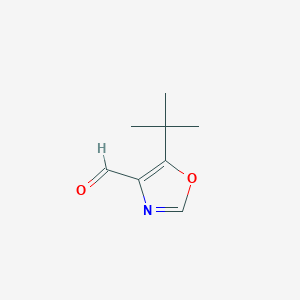

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2925926.png)


![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2925929.png)
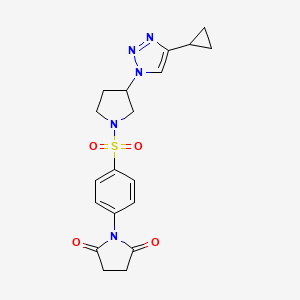
![Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2925936.png)
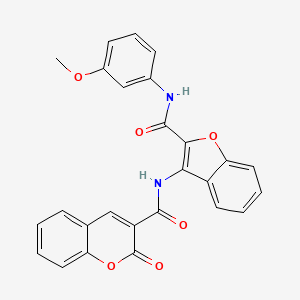
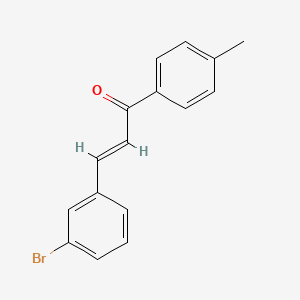
![Methyl 4-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2925942.png)
